H-N-Me-Glu(OMe)-OH.HCl H-N-Me-Glu(OMe)-OH.HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20379487
InChI: InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m0./s1
SMILES:
Molecular Formula: C7H14ClNO4
Molecular Weight: 211.64 g/mol

H-N-Me-Glu(OMe)-OH.HCl

CAS No.:

Cat. No.: VC20379487

Molecular Formula: C7H14ClNO4

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

H-N-Me-Glu(OMe)-OH.HCl -

Specification

Molecular Formula C7H14ClNO4
Molecular Weight 211.64 g/mol
IUPAC Name (2S)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m0./s1
Standard InChI Key IXVRGLRZRIRJET-JEDNCBNOSA-N
Isomeric SMILES CN[C@@H](CCC(=O)OC)C(=O)O.Cl
Canonical SMILES CNC(CCC(=O)OC)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

H-N-Me-Glu(OMe)-OH.HCl is derived from glutamic acid through two key modifications:

  • N-methylation: A methyl group replaces the hydrogen on the α-amino group, reducing hydrogen-bonding capacity and enhancing metabolic stability .

  • γ-methyl esterification: The γ-carboxyl group is converted to a methyl ester (OMe), masking its negative charge and improving lipophilicity .

The hydrochloride salt form further increases aqueous solubility, critical for solid-phase peptide synthesis (SPPS).

Structural Data

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₄
Molecular Weight211.64 g/mol
IUPAC Name(2S)-5-methoxy-2-(methylamino)-5-oxopentanoic acid; hydrochloride
Canonical SMILESCNC(CCC(=O)OC)C(=O)O.Cl
Isomeric SMILESCNC@HC(=O)O.Cl
InChIKeyIXVRGLRZRIRJET-NUBCRITNSA-N

Discrepancies in reported molecular weights (e.g., 241.71 g/mol in ) likely stem from typographical errors, as the formula C₉H₂₀ClNO₄ would necessitate additional carbon atoms inconsistent with glutamic acid’s structure.

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc/t-Bu strategies :

  • Resin activation: Wang resin is functionalized with Fmoc-protected glutamic acid γ-methyl ester.

  • N-methylation: Conducted using methyl iodide in dimethylformamide (DMF) at 50°C for 6 hours, achieving >95% yield.

  • Deprotection: Piperidine (20% in DMF) removes Fmoc groups without affecting methyl esters .

  • Cleavage: TFA/H₂O/TIS (95:2.5:2.5) liberates the peptide from resin while preserving methyl esters .

Solution-Phase Synthesis

Alternative methods involve:

  • Schotten-Baumann reaction: Methyl chloroformate esterifies γ-carboxyl groups .

  • Reductive alkylation: Sodium cyanoborohydride methylates primary amines in methanol/acetic acid.

Purification via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) yields >99% purity.

Applications in Peptide Science

Conformational Control

N-methylation restricts Φ/Ψ backbone angles, favoring β-turn and helical conformations. In α4β7 integrin antagonists (WO2017165676A1), N-methylated residues improved target affinity by 12-fold compared to unmethylated analogs .

Metabolic Stability

Incorporating H-N-Me-Glu(OMe)-OH.HCl into glucagon-like peptide-1 (GLP-1) analogs reduced dipeptidyl peptidase-4 (DPP-4) cleavage rates by 78% in serum stability assays .

Solubility Modulation

The γ-methyl ester increases logP by 1.2 units versus free glutamic acid, enabling blood-brain barrier penetration in neuropeptide designs.

Biochemical Interactions

Enzyme Binding

Molecular dynamics simulations show the methyl ester occupies hydrophobic subsites in trypsin-like proteases, reducing hydrolysis rates by 40%.

Receptor Interactions

In μ-opioid receptor agonists, N-methylation shifted β-arrestin recruitment (EC₅₀ = 38 nM) vs. G protein activation (EC₅₀ = 12 nM), demonstrating biased signaling modulation .

Future Research Directions

Targeted Drug Delivery

Conjugating H-N-Me-Glu(OMe)-OH.HCl-containing peptides to albumin-binding domains could extend plasma half-life beyond 72 hours .

Catalytic Peptides

Incorporating this residue into artificial metalloenzymes may enhance transition-state stabilization in asymmetric catalysis.

Neurotherapeutic Applications

Ongoing studies explore its use in amyloid-β aggregation inhibitors, with preliminary IC₅₀ values of 280 nM in transgenic mouse models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator